molecular formula C28H34N6O3 B10832700 H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2

H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2

Cat. No.: B10832700
M. Wt: 502.6 g/mol
InChI Key: RVAXPKJGCHKWJV-DNQXCXABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

EP-51389 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically modified peptides with altered biological activity .

Scientific Research Applications

EP-51389 has been extensively studied for its applications in scientific research, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating growth hormone release and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic applications in treating growth hormone deficiencies and other endocrine disorders.

    Industry: Utilized in the development of new peptide-based drugs and therapeutic agents

Mechanism of Action

EP-51389 exerts its effects by acting as a growth hormone receptor agonist. It binds to the growth hormone receptor, leading to the activation of downstream signaling pathways that promote the release of growth hormone. This mechanism involves the interaction with specific molecular targets, including the growth hormone secretagogue receptor type 1a (GHS-R1a) .

Comparison with Similar Compounds

EP-51389 is unique compared to other similar compounds due to its specific structure and high potency as a growth hormone secretagogue. Similar compounds include:

EP-51389 stands out due to its specific modifications, which enhance its binding affinity and biological activity compared to other growth hormone secretagogues .

Properties

Molecular Formula

C28H34N6O3

Molecular Weight

502.6 g/mol

IUPAC Name

2-amino-N-[(2R)-1-[[(2R)-1-amino-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide

InChI

InChI=1S/C28H34N6O3/c1-15-19(17-9-5-7-11-21(17)31-15)13-23(25(29)35)33-26(36)24(34-27(37)28(3,4)30)14-20-16(2)32-22-12-8-6-10-18(20)22/h5-12,23-24,31-32H,13-14,30H2,1-4H3,(H2,29,35)(H,33,36)(H,34,37)/t23-,24-/m1/s1

InChI Key

RVAXPKJGCHKWJV-DNQXCXABSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N)NC(=O)[C@@H](CC3=C(NC4=CC=CC=C43)C)NC(=O)C(C)(C)N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(C(=O)N)NC(=O)C(CC3=C(NC4=CC=CC=C43)C)NC(=O)C(C)(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.